molecular formula C26H35N3O3 B1665888 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide CAS No. 804561-22-6

2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide

Cat. No. B1665888
M. Wt: 437.6 g/mol
InChI Key: XYNNEMHCLNODBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ11657312 is a P2X7 receptor antagonist. AZ11657312 has been investigated as an anti-inflammatory treatment for conditions such as COPD, Crohn's disease and osteo- and rheumatoid arthritis.

Scientific Research Applications

  • Synthesis and Derivatives of Diazabicyclononanes : Research on the synthesis of derivatives of 3,7-diazabicyclo[3.3.1]nonane, a related compound, has been conducted, exploring the conversion of diazaadamantanes under specific conditions (Minasyan et al., 1994).

  • Mechanism of Action in Receptor Antagonists : Studies have been conducted on compounds like AZ11645373 and compound-22, which are P2X7 receptor antagonists and share a structural similarity with the query compound, to understand their mechanism of action (Michel et al., 2009).

  • Antitumor Properties of Spirocyclic Derivatives : The synthesis and investigation of the antitumor properties of spirocyclic 1,3-diazaadamantanes, which are structurally related, have been studied, providing insights into the potential medicinal applications of similar compounds (Arutyunyan et al., 1996).

  • Stable Carbocation Observation in Criegee Rearrangement : Research on the Criegee rearrangement of adamantane, involving stable carbocation formation, provides insights into the chemical behavior of adamantane derivatives, which is relevant to understanding the properties of the compound (Krasutsky et al., 2000).

  • Iron-catalyzed Halogenation of Alkanes : Investigations into the iron-catalyzed halogenation of alkanes, using compounds such as 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate methyl ester, are significant for understanding the chemical reactivity of related adamantane compounds (Comba & Wunderlich, 2010).

  • Influence of Hydrogen Bond Acceptor Systems : Research on the 3,7-diazabicyclo[3.3.1]nonane scaffold, which includes studies on different hydrogen bond acceptor systems, provides insight into the interaction of such scaffolds with receptors, relevant to the study of similar compounds (Eibl et al., 2013).

properties

CAS RN

804561-22-6

Product Name

2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide

InChI

InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30)

InChI Key

XYNNEMHCLNODBL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ11657312 ;  AZ 11657312;  AZ-11657312.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide

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